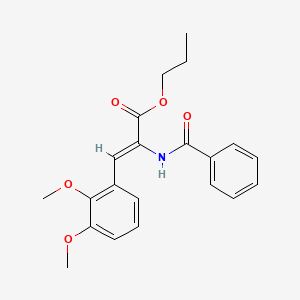

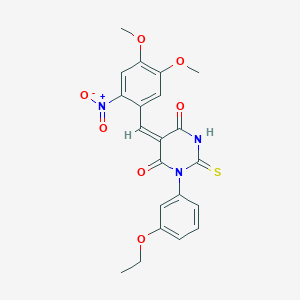

![molecular formula C23H20BrN3O2S B4582930 3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)

3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Overview

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions starting from simple precursors to achieve the desired triazole core. For instance, the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole derivatives involves the preparation of intermediate compounds through reactions such as condensation, cyclization, and treatment with benzyl bromide to yield the final triazole compounds (Bekircan et al., 2008). These methods highlight the complexity and versatility of synthesis routes tailored to introduce specific functional groups onto the triazole ring.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including "3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole," is characterized by X-ray diffraction techniques and density functional theory (DFT) calculations. The triazole ring exhibits dihedral angles with the phenyl rings, indicating the spatial arrangement of atoms and the molecular conformation, which is crucial for understanding the compound's reactivity and interaction with biological targets (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including alkylation, aminomethylation, and cyanoethylation, to introduce different substituents on the triazole ring, thereby modifying its chemical properties. These reactions are facilitated by conditions such as the presence of KOH, which aids in achieving high yields of the desired products. The versatility in chemical reactivity allows for the synthesis of a diverse array of triazole derivatives with potential biological activities (Kaldrikyan et al., 2016).

Scientific Research Applications

Anticancer Activity

Research on triazole derivatives, including compounds with structural similarities to 3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, has shown promising anticancer properties. Bekircan et al. (2008) synthesized a series of triazole derivatives and evaluated their anticancer activity against a variety of cancer cell lines, revealing significant potential in non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers at a fixed dose of 10 μM (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Another study by Narayana, Raj, and Sarojini (2010) synthesized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, exhibiting antiproliferative activity, further emphasizing the potential of such compounds in cancer treatment (Narayana, Raj, & Sarojini, 2010).

Antimicrobial and Antifungal Properties

The synthesis of novel triazole compounds has also been directed towards evaluating their antimicrobial and antifungal capabilities. For instance, Holla et al. (1997) synthesized 3-(3-bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole derivatives and assessed their antifungal properties against Thielaviopsis paradoxa, showcasing their potential in combating fungal pathogens that cause diseases in plants (Holla, Poojary, Kalluraya, & Gowda, 1997). Another study by Bektaş et al. (2010) focused on synthesizing 1,2,4-triazole derivatives with antimicrobial activities, highlighting the broad spectrum of microbial inhibition these compounds can offer (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Enzyme Inhibition

The exploration into enzyme inhibition by triazole derivatives has shown significant results, particularly in the context of cholinesterase inhibitors. Arfan et al. (2018) synthesized a series of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols and evaluated their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases. The study found that some derivatives displayed excellent inhibitory potential, suggesting their use in the treatment of disorders like Alzheimer's (Arfan, Siddiqui, Abbasi, Rehman, Shah, Ashraf, Rehman, Saleem, Khalid, Hussain, & Khan, 2018).

properties

IUPAC Name |

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrN3O2S/c1-28-19-11-9-17(10-12-19)22-25-26-23(27(22)18-6-4-3-5-7-18)30-15-16-8-13-21(29-2)20(24)14-16/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXZEGFKZGSKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

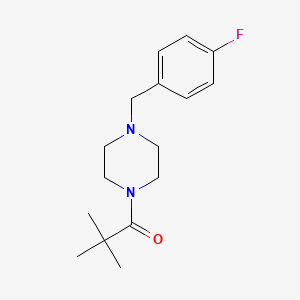

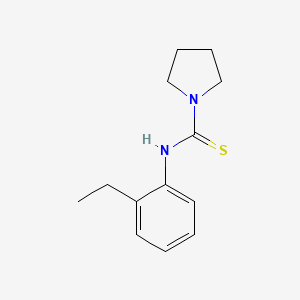

![N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4582884.png)

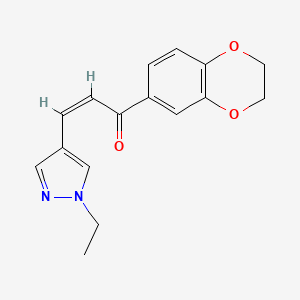

![N'-{5-chloro-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4582888.png)

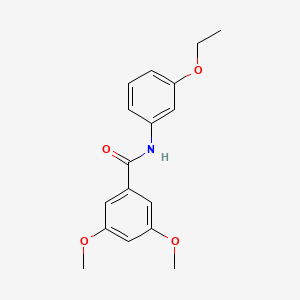

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4582919.png)

![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)

![N'-[(4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4582925.png)

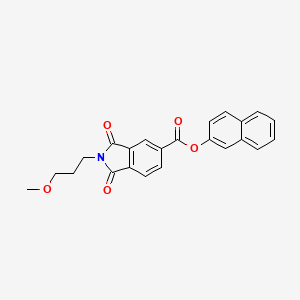

![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)

![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)